2-(4-chlorophenyl)-5-ethyl-1,3-dioxan-5-amine
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Overview
Description
m-Dioxan-5-amine, 2-(p-chlorophenyl)-5-ethyl-: is a bioactive chemical compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-Dioxan-5-amine, 2-(p-chlorophenyl)-5-ethyl- typically involves the reaction of 2-(p-chlorophenyl)-5-ethyl-1,3-dioxane with an amine source under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: m-Dioxan-5-amine, 2-(p-chlorophenyl)-5-ethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
m-Dioxan-5-amine, 2-(p-chlorophenyl)-5-ethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of m-Dioxan-5-amine, 2-(p-chlorophenyl)-5-ethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- m-Dioxan-5-amine, 2-(p-chlorophenyl)-5-methyl-
- m-Dioxan-5-amine, 2-(p-chlorophenyl)-5-propyl-
Comparison: Compared to similar compounds, m-Dioxan-5-amine, 2-(p-chlorophenyl)-5-ethyl- is unique due to its specific ethyl substitution, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various research and industrial applications to achieve desired outcomes .
Properties
CAS No. |
73987-06-1 |
---|---|
Molecular Formula |
C12H16ClNO2 |
Molecular Weight |
241.71 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-ethyl-1,3-dioxan-5-amine |
InChI |
InChI=1S/C12H16ClNO2/c1-2-12(14)7-15-11(16-8-12)9-3-5-10(13)6-4-9/h3-6,11H,2,7-8,14H2,1H3 |
InChI Key |
KRENEBVXXOIAOY-UHFFFAOYSA-N |
SMILES |
CCC1(COC(OC1)C2=CC=C(C=C2)Cl)N |
Canonical SMILES |
CCC1(COC(OC1)C2=CC=C(C=C2)Cl)N |
Appearance |
Solid powder |
73987-06-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-Dioxan-5-amine, 2-(p-chlorophenyl)-5-ethyl- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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